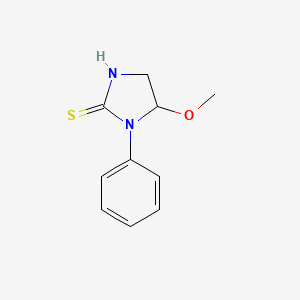
5-methoxy-1-phenylimidazolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1-phenylimidazolidine-2-thione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the imidazolidine family, which is known for its diverse biological and chemical properties
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-phenylimidazolidine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-methoxy-1-phenylimidazolidine with sulfur sources such as carbon disulfide or thiourea in the presence of a base. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the production more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-1-phenylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazolidine derivatives.
Aplicaciones Científicas De Investigación
5-Methoxy-1-phenylimidazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 5-methoxy-1-phenylimidazolidine-2-thione involves its interaction with various molecular targets. The compound can act as an amidoalkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The presence of the methoxy and phenyl groups enhances its ability to penetrate biological membranes and reach its targets .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-1-phenylimidazolidine-2-thione: Similar structure but with a hydroxy group instead of a methoxy group.
Thiazolidine derivatives: Contain a sulfur atom in the ring and exhibit similar biological activities.
Imidazole derivatives: Share the imidazole ring structure but differ in the substituents attached to the ring
Uniqueness
5-Methoxy-1-phenylimidazolidine-2-thione is unique due to the presence of both methoxy and phenyl groups, which enhance its reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
5-methoxy-1-phenylimidazolidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-13-9-7-11-10(14)12(9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDTZMITUJVWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNC(=S)N1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
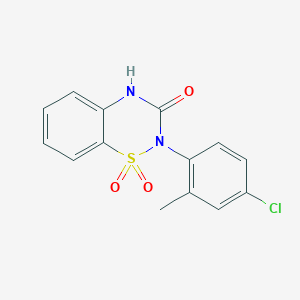
![2-tert-butyl-N-(5-acetamido-2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455631.png)
![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B6455632.png)
![2-tert-butyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455636.png)
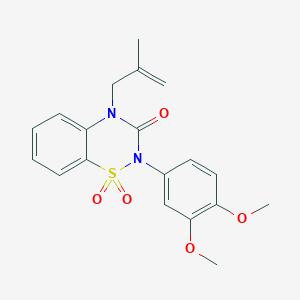
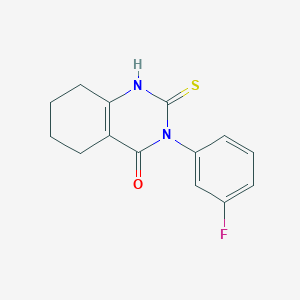
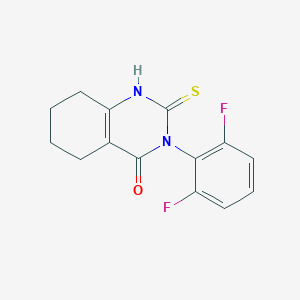
![2-(3-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455659.png)
![2-cyclopropyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455661.png)
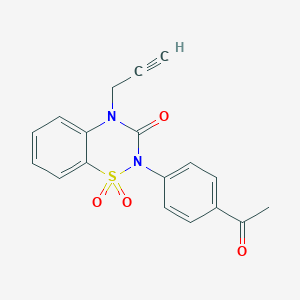
![2-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455664.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455690.png)
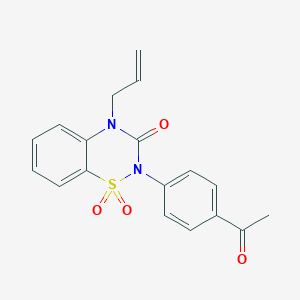
![5-[(4-methoxyphenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455711.png)
